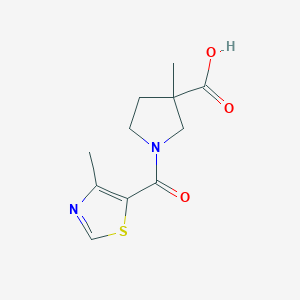

3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid

Description

3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a methyl group and a carboxylic acid moiety at the 3-position. The nitrogen atom of the pyrrolidine is further functionalized with a 4-methylthiazole-5-carbonyl group. The compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators, owing to its ability to mimic natural substrates or engage in hydrogen bonding .

Properties

Molecular Formula |

C11H14N2O3S |

|---|---|

Molecular Weight |

254.31 g/mol |

IUPAC Name |

3-methyl-1-(4-methyl-1,3-thiazole-5-carbonyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C11H14N2O3S/c1-7-8(17-6-12-7)9(14)13-4-3-11(2,5-13)10(15)16/h6H,3-5H2,1-2H3,(H,15,16) |

InChI Key |

AKMOZGAJJSCQNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCC(C2)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods often employ catalytic processes to enhance yield and selectivity. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form the carbon-carbon bonds efficiently .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes classical acid-catalyzed esterification with alcohols. For example:

-

Methyl ester formation : Reacting with methanol under acidic conditions yields the corresponding methyl ester .

-

Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt), the carboxylic acid forms amides with amines. This method is critical for modifying the compound's bioactivity .

Reduction and Functional Group Interconversion

The carbonyl group in the thiazole-linked amide can be selectively reduced:

-

LiAlH<sub>4</sub> reduction : Converts the carbonyl to a methylene group, producing 3-methyl-1-(4-methylthiazol-5-ylmethyl)pyrrolidine-3-carboxylic acid .

-

Catalytic hydrogenation : Reduces the thiazole ring’s C=N bond under high-pressure H<sub>2</sub>, though this may compromise aromaticity .

Thiazole Ring Modifications

The 4-methylthiazole moiety participates in electrophilic substitutions and cross-coupling reactions:

-

Halogenation : Bromination at the thiazole’s 2-position using NBS generates brominated derivatives for further functionalization .

-

Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aromatic groups at the 5-position .

Pyrrolidine Ring Reactivity

The pyrrolidine ring undergoes ring-opening and functionalization:

-

Oxidation : MnO<sub>2</sub> oxidizes the hydroxyl group (if present) to a ketone .

-

Ring-opening with nucleophiles : Reaction with Grignard reagents cleaves the ring, forming linear amines .

Condensation and Cyclization

The compound serves as a precursor in heterocycle synthesis:

-

Thiadiazole formation : Condensation with thiosemicarbazide in acidic media yields fused thiadiazole-pyrrolidine hybrids with antioxidant activity .

-

Triazole synthesis : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) introduces 1,2,3-triazole rings .

Acid-Base and Coordination Chemistry

The carboxylic acid participates in salt formation and metal chelation:

Scientific Research Applications

3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study biochemical pathways involving thiazole and pyrrolidine rings.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to DNA and proteins, affecting their function. This interaction can lead to the inhibition of enzymes or the activation of signaling pathways, ultimately resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)

- Key Differences: Substituent: Lacks the thiazole-carbonyl group; instead, it has a ketone (5-oxo) on the pyrrolidine ring. Acidity: The carboxylic acid group in both compounds contributes to solubility, but the thiazole in the target compound may enhance electron-withdrawing effects, altering pKa values .

3-Methyl-1-(4-methyloxazole-5-carbonyl)pyrrolidine-3-carboxylic Acid

- Key Differences :

- Heteroatom : Oxazole replaces thiazole (oxygen vs. sulfur).

- Electronic Effects : Sulfur in thiazole increases lipophilicity and may improve membrane permeability compared to oxazole analogues.

- Hydrogen Bonding : Thiazole’s sulfur atom can engage in weaker hydrogen bonds compared to oxazole’s oxygen, affecting intermolecular interactions .

Crystallographic and Structural Analysis

- The target compound’s crystallographic data, if available, would likely be refined using programs like SHELXL, which is widely employed for small-molecule structural determination due to its robustness and precision .

- In contrast, simpler analogues like 1-methyl-5-oxopyrrolidine-3-carboxylic acid may form less complex crystal lattices due to reduced steric and electronic complexity .

Biological Activity

3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid is a compound that integrates a pyrrolidine core with a thiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methyl group and a thiazole carbonyl group. The thiazole ring is significant due to its role in various pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties.

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives. For instance, derivatives of 4-methylthiazole have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus, with minimum inhibitory concentration (MIC) values ranging from 3.91 to 62.5 µg/mL . The presence of the thiazole moiety enhances the compound's efficacy against resistant strains.

2. Antitumor Activity

Research indicates that compounds containing thiazole and pyrrolidine rings exhibit significant cytotoxic effects against various cancer cell lines. For example, one study highlighted that certain thiazole derivatives demonstrated IC50 values less than that of doxorubicin in Jurkat cells, indicating promising anticancer potential . The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring can enhance activity by improving binding affinity to target proteins.

3. Anticonvulsant Activity

The anticonvulsant properties of thiazole-containing compounds have been documented extensively. A specific analogue with a similar structure displayed a median effective dose (ED50) of 18.4 mg/kg in animal models, showcasing its potential in treating epilepsy . The incorporation of the pyrrolidine ring appears to augment this activity.

The biological activities of 3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Some derivatives have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which can lead to reduced oxidative stress and inflammation .

- Cell Cycle Arrest : Thiazoles can induce cell cycle arrest in cancer cells, leading to apoptosis through various pathways including the activation of caspases.

- Antioxidant Activity : Certain compounds exhibit antioxidant properties that protect cells from oxidative damage, contributing to their therapeutic effects .

Case Studies and Research Findings

A selection of relevant studies illustrates the compound's biological activity:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Significant antimicrobial activity against S. aureus | MIC determination |

| Study 2 | Cytotoxic effects with IC50 values lower than doxorubicin | MTT assay on cancer cell lines |

| Study 3 | Effective anticonvulsant properties in animal models | PTZ-induced seizure model |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.